

5-Methyl-4-octanone CAS number and IUPAC name

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Compound of Interest

Compound Name: 5-Methyl-4-octanone

Cat. No.: B13107709

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5-Methyl-4-octanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise yet comprehensive overview of **5-Methyl-4-octanone**, a ketone of interest in organic synthesis. This document summarizes its chemical identity, key physicochemical properties, and established synthesis protocols. While this compound is available commercially, its biological activities and potential applications in drug development remain largely unexplored in publicly available scientific literature.

Chemical Identity and Properties

5-Methyl-4-octanone is a branched-chain aliphatic ketone. Its fundamental identifiers and computed physicochemical properties are summarized below for easy reference.

Property	Value	Source
CAS Number	6175-51-5	[1] [2] [3]
IUPAC Name	5-methyloctan-4-one	[2]
Molecular Formula	C9H18O	[1] [2]
Molecular Weight	142.24 g/mol	[1] [2]
Canonical SMILES	CCCC(C)C(=O)CCC	[2]
InChI Key	SNBMNYYIKTXSST- UHFFFAOYSA-N	[2]
LogP (Octanol/Water Partition Coefficient)	2.79	[4]
Topological Polar Surface Area	17.1 Å ²	[2]
Complexity	96.9	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	5	[2]

Synthesis of 5-Methyl-4-octanone

The synthesis of **5-Methyl-4-octanone** has been described through two primary routes: the oxidation of the corresponding secondary alcohol and via a Grignard reaction.

Experimental Protocols

1. Oxidation of 5-Methyl-4-octanol

A common and efficient method for the synthesis of **5-Methyl-4-octanone** is the oxidation of its precursor alcohol, 5-methyl-4-octanol.

- Reactants: 5-methyl-4-octanol, oxidizing agent (e.g., potassium dichromate/sulfuric acid).

- Procedure: While detailed, step-by-step modern protocols are not readily available in peer-reviewed literature, historical procedures describe the use of standard oxidizing agents for this conversion. The general approach involves the reaction of 5-methyl-4-octanol with a suitable oxidizing agent in an appropriate solvent, followed by workup and purification to isolate the desired ketone. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

2. Grignard Reaction

An alternative synthesis involves the reaction of a Grignard reagent with a suitable carbonyl compound.

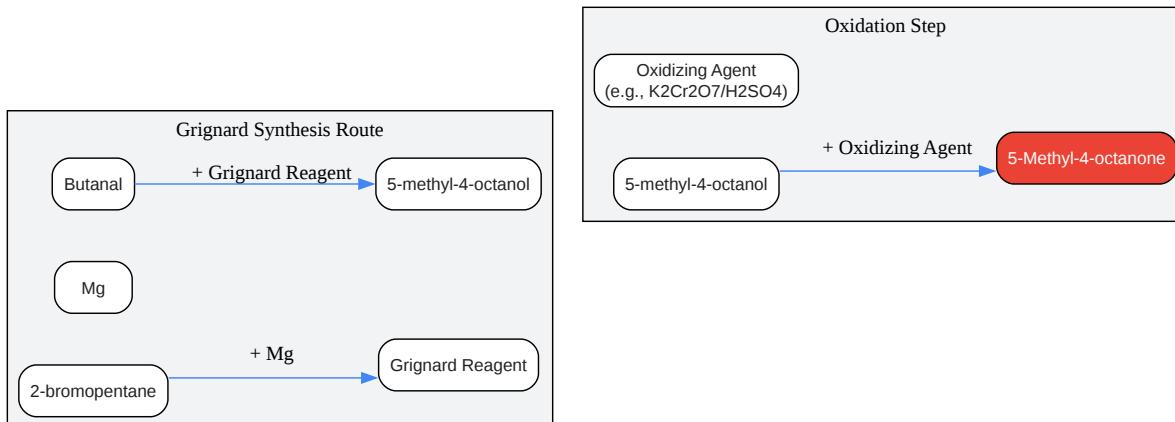
- Reactants: Grignard reagent prepared from a suitable alkyl halide (e.g., 2-bromopentane) and an aldehyde (e.g., butanal).
- Procedure: The Grignard reagent is first prepared by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent. This organometallic reagent is then reacted with the aldehyde. The resulting alkoxide is subsequently hydrolyzed in an acidic workup to yield the secondary alcohol, 5-methyl-4-octanol. This alcohol can then be oxidized as described in the previous method to yield **5-Methyl-4-octanone**.

Biological Activity and Applications

As of the latest literature review, there is a notable absence of published research on the biological activity of **5-Methyl-4-octanone**. Consequently, its potential applications in drug discovery and development have not been established. No signaling pathways or specific biological targets have been identified for this compound.

Visualizing Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **5-Methyl-4-octanone**.



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Caption: General synthesis workflow for **5-Methyl-4-octanone**.

Conclusion

5-Methyl-4-octanone is a well-characterized chemical entity with established synthesis methods. The data presented in this guide provides a foundational understanding of its chemical and physical properties. However, the lack of research into its biological effects represents a significant knowledge gap. For researchers in drug discovery, this compound could be considered a novel scaffold for further investigation, although any such endeavor would require extensive *de novo* biological screening and characterization.

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- To cite this document: BenchChem. [5-Methyl-4-octanone CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13107709#5-methyl-4-octanone-cas-number-and-iupac-name]

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